molecular formula C6H11NO B14582411 (2S,5S)-2,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane CAS No. 61495-88-3

(2S,5S)-2,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane

Cat. No.: B14582411
CAS No.: 61495-88-3
M. Wt: 113.16 g/mol
InChI Key: MVWJEJXFCWBNGL-WABBHOIFSA-N
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Description

(2S,5S)-2,5-Dimethyl-6-oxa-1-azabicyclo[310]hexane is a bicyclic compound that features a unique structure with an oxygen and nitrogen atom incorporated into its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-2,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry, followed by cyclization using a suitable reagent such as a strong base or acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired stereochemistry and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically results in the corresponding amine.

Scientific Research Applications

(2S,5S)-2,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,5S)-2,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-2,5-Dimethyl-1-azabicyclo[3.1.0]hexane: Lacks the oxygen atom in the ring system.

    (2S,5S)-2,5-Dimethyl-6-oxa-1-azabicyclo[3.1.1]hexane: Features a different ring size.

Uniqueness

(2S,5S)-2,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane is unique due to the presence of both oxygen and nitrogen atoms in its bicyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

CAS No.

61495-88-3

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(2S,5S)-2,5-dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C6H11NO/c1-5-3-4-6(2)7(5)8-6/h5H,3-4H2,1-2H3/t5-,6-,7?/m0/s1

InChI Key

MVWJEJXFCWBNGL-WABBHOIFSA-N

Isomeric SMILES

C[C@H]1CC[C@]2(N1O2)C

Canonical SMILES

CC1CCC2(N1O2)C

Origin of Product

United States

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